molecular formula C19H25N3O2S B12265098 4,5-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

4,5-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B12265098
M. Wt: 359.5 g/mol
InChI Key: UYYUKRSGELYVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a morpholine and piperidine moiety, which are known for their biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the Morpholine Group: The morpholine group can be attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide) or electrophilic substitution using bromine in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4,5-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Morpholine Derivatives: Compounds containing the morpholine moiety with different core structures.

    Piperidine Derivatives: Compounds with the piperidine ring but different attached groups.

Uniqueness

4,5-Dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C19H25N3O2S/c1-13-5-6-16-17(14(13)2)20-19(25-16)22-7-3-4-15(12-22)18(23)21-8-10-24-11-9-21/h5-6,15H,3-4,7-12H2,1-2H3

InChI Key

UYYUKRSGELYVEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCCC(C3)C(=O)N4CCOCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.